2-Vinyltetrahydrofuran-3-carboxylic acid
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Overview
Description
2-Vinyltetrahydrofuran-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It features a tetrahydrofuran ring substituted with a vinyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-vinyltetrahydrofuran-3-carboxylic acid can be achieved through several methods:
Oxidation of Alkenes: One common method involves the oxidation of tetrahydrofuran derivatives.
Hydrolysis of Nitriles: Another approach is the hydrolysis of nitriles.
Grignard Reagents: The carboxylation of Grignard reagents is also a viable method.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions, utilizing robust and cost-effective reagents and catalysts to ensure high yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts: Palladium (Pd) catalysts for hydrogenation reactions
Major Products:
Oxidation Products: Various oxidized derivatives depending on the extent of oxidation
Reduction Products: Alcohols and other reduced derivatives
Substitution Products: Compounds with different functional groups replacing the vinyl group
Scientific Research Applications
2-Vinyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-vinyltetrahydrofuran-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,5-Furandicarboxylic Acid: A related compound used in the synthesis of polymers and materials.
Tetrahydrofuran-2-carboxylic Acid: Another similar compound with applications in organic synthesis.
Uniqueness: 2-Vinyltetrahydrofuran-3-carboxylic acid is unique due to its vinyl group, which imparts distinct reactivity and properties compared to other tetrahydrofuran derivatives. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-ethenyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-2-6-5(7(8)9)3-4-10-6/h2,5-6H,1,3-4H2,(H,8,9) |
InChI Key |
DVVWRMUXPXCIBJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1C(CCO1)C(=O)O |
Origin of Product |
United States |
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